molecular formula C13H14N2O B14911373 n-Allyl-2-(1h-indol-3-yl)acetamide

n-Allyl-2-(1h-indol-3-yl)acetamide

Cat. No.: B14911373
M. Wt: 214.26 g/mol
InChI Key: DOQPOVMCDMDYNZ-UHFFFAOYSA-N
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Description

n-Allyl-2-(1h-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(1h-indol-3-yl)acetamide can be achieved through various methods. One efficient method involves the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1h-indol-3-yl)acetamide derivatives with various indoles. This reaction is catalyzed by 2 mol/L sulfuric acid at room temperature, and the yield can be as high as 94% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(1h-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

n-Allyl-2-(1h-indol-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Allyl-2-(1h-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-2-(1h-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C13H14N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16)

InChI Key

DOQPOVMCDMDYNZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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